[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dimethoxybenzoate
Overview
Description
[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl group, a diazinan ring, and a dimethoxybenzoate moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting with the preparation of the diazinan ring and the benzyl group. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the compound. For instance, the use of palladium-catalyzed cross-coupling reactions can be employed to attach the benzyl group to the diazinan ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, [4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its structure allows it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways and mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may exhibit properties such as anti-inflammatory, anti-cancer, or antimicrobial activity, making it a candidate for drug development .
Industry
In industrial applications, this compound can be used in the development of new materials, coatings, or catalysts. Its unique chemical properties make it suitable for various industrial processes and products .
Mechanism of Action
The mechanism of action of [4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to reduced inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
[C3N2H12] [Zn (HPO4)2]: This compound has a similar crystal structure but different hydrogen bond networks, leading to distinct properties.
tert-Butyl carbamate: This compound is used in similar synthetic applications and exhibits comparable reactivity.
Barium compounds: These compounds share similar chemical properties and reactivity patterns.
Uniqueness
What sets [4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dimethoxybenzoate apart is its unique combination of functional groups and structural features. This allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
[4-[(Z)-(1-benzyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 3,4-dimethoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O7/c1-34-22-13-10-19(15-23(22)35-2)26(32)36-20-11-8-17(9-12-20)14-21-24(30)28-27(33)29(25(21)31)16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3,(H,28,30,33)/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEGXVJNDHHZJL-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)N(C3=O)CC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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